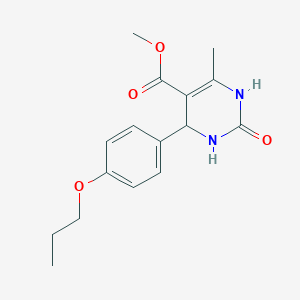

Methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli multicomponent reaction. DHPMs are structurally analogous to pyrimidine nucleotides and exhibit diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The compound features a tetrahydropyrimidine core substituted at the 4-position with a 4-propoxyphenyl group, a methyl group at C6, and a methyl ester at C3. The 4-propoxyphenyl substituent introduces an electron-donating alkoxy chain, which may enhance lipophilicity and modulate biological interactions compared to simpler aryl or heteroaryl analogs .

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-9-22-12-7-5-11(6-8-12)14-13(15(19)21-3)10(2)17-16(20)18-14/h5-8,14H,4,9H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKHXKVUQQAMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the tetrahydropyrimidine ring and the introduction of the propoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antimicrobial activity. Studies have shown that tetrahydropyrimidines can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Anticancer Activity

Tetrahydropyrimidine derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research into related compounds has shown that tetrahydropyrimidines can inhibit pro-inflammatory cytokines and pathways, which may be beneficial in treating inflammatory diseases.

Pharmaceutical Applications

Given its biological activities, this compound holds promise in the pharmaceutical industry:

| Application Area | Potential Uses |

|---|---|

| Antimicrobial Agents | Development of new antibiotics and antifungal treatments |

| Oncology | Formulation of anticancer drugs targeting specific pathways |

| Anti-inflammatory Drugs | Treatment options for chronic inflammatory conditions |

Agrochemical Applications

The compound's efficacy against microbial pathogens also extends to agricultural applications:

| Agrochemical Use | Potential Benefits |

|---|---|

| Pesticides | Development of environmentally friendly pesticides |

| Herbicides | Formulation of selective herbicides to control weed growth |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a derivative of methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell membranes and inhibit growth at low concentrations.

Case Study 2: Anticancer Potential

In vitro studies conducted on various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. The research indicated that it could serve as a lead compound for developing new anticancer therapies targeting specific cancer types.

Mechanism of Action

The mechanism by which Methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 4-position substituent on the DHPM scaffold critically influences physicochemical and biological properties. Key analogs include:

Substituent Effects :

- Electron-donating groups (e.g., methoxy, ethoxy, propoxy) enhance solubility and receptor binding via hydrophobic interactions .

- Electron-withdrawing groups (e.g., perfluorophenyl) increase melting points and rigidity due to strong intermolecular forces .

- Heteroaromatic substituents (e.g., thiophene, furan) improve antioxidant activity but may reduce metabolic stability .

Physicochemical Properties

- Melting Points : The 4-propoxyphenyl group’s flexible alkoxy chain likely reduces melting points compared to rigid perfluorophenyl (311°C) or methoxy-substituted analogs (220–222°C) .

Biological Activity

Methyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as THPM) is a compound belonging to the class of tetrahydropyrimidines. This article provides a detailed overview of its biological activities, including its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C13H14N2O3

- Molecular Weight : 246.26 g/mol

- IUPAC Name : this compound

- PubChem CID : 296188

Pharmacological Activities

The biological activity of THPM derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects:

-

Antimicrobial Activity :

- THPMs exhibit significant antimicrobial properties against various bacterial strains and fungi. Research indicates that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as several fungal species. The minimal inhibitory concentrations (MIC) for effective compounds were determined through broth tube dilution methods .

- Anticancer Activity :

- Antioxidant Activity :

- Enzyme Inhibition :

Study on Antimicrobial Activity

A study published in PMC evaluated the antimicrobial efficacy of various THPM derivatives against five bacterial strains and five fungal species. The results highlighted that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than standard antibiotics .

Anticancer Mechanism Investigation

In another study focusing on the anticancer properties of THPMs, researchers found that specific derivatives could downregulate oncogenes while upregulating tumor suppressor genes in HepG2 cells. This dual action suggests a promising therapeutic avenue for liver cancer treatment .

Summary Table of Biological Activities

| Activity Type | Effectiveness | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria and fungi | Varies by strain |

| Anticancer | Induces apoptosis in cancer cell lines | HepG2: Low µM range |

| Antioxidant | Moderate to good radical scavenging ability | 6.261 – 2358 µM |

| Enzyme Inhibition | Strong α-amylase inhibition | 6.539 – 11.27 µM |

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is typically synthesized via a modified Biginelli reaction. A representative method involves condensing 4-propoxyphenyl aldehyde with methyl acetoacetate and urea in ethanol under acidic catalysis (e.g., HCl) at reflux for 3 hours . Post-reaction crystallization at 273 K yields the crude product, which is recrystallized twice from ethanol to enhance purity. Key optimization parameters include stoichiometric ratios (aldehyde:urea:methyl acetoacetate = 1:1:1.5), solvent choice (ethanol for solubility), and catalyst concentration (4 drops HCl per 20 mL solvent). Yield improvements (>70%) are achieved by controlling reflux duration and cooling rates to minimize side-product formation .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- 1H NMR : Confirms substituent environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons from the 4-propoxyphenyl moiety at δ ~6.8–7.3 ppm) .

- HRMS : Validates molecular weight (e.g., [M+Na]+ peak at m/z 357.08) and fragmentation patterns .

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N percentages (e.g., C: 46.72%, H: 2.11%, N: 8.38%) .

- X-ray Crystallography : Resolves 3D conformation, including ring puckering and substituent orientation (e.g., using SHELXL for refinement) .

Q. How do thermodynamic solubility properties influence experimental design?

Thermodynamic studies in polar (e.g., DMSO) and non-polar (e.g., toluene) solvents reveal solubility trends critical for crystallization and reaction optimization. For example, higher solubility in DMSO (ΔsolH = +15.2 kJ/mol) supports solution-phase biological assays, while low solubility in ethyl acetate aids in purification via recrystallization . Hansen solubility parameters can predict solvent compatibility for stability testing and formulation.

Advanced Research Questions

Q. How can structural variations (e.g., substituent changes) resolve contradictions in biological activity data?

Comparative studies with analogs (e.g., 4-ethoxyphenyl or thiophene-substituted derivatives) highlight structure-activity relationships. For instance, replacing the 4-propoxyphenyl group with a thiophen-2-yl moiety increases thymidine phosphorylase inhibition (IC50 = 79.6 µM vs. 350.6 µM for the parent compound) . Molecular docking simulations (e.g., AutoDock Vina) can identify key binding interactions (e.g., hydrogen bonding with Ser213 in the enzyme active site) to rationalize discrepancies .

Q. What methodologies address challenges in crystallographic refinement for this compound?

- Disordered Solvent Handling : Use SQUEEZE in PLATON to model unresolved electron density in crystal lattices .

- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify tetrahydropyrimidine ring distortion (e.g., amplitude Q = 0.45 Å, θ = 112° for a boat conformation) .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve pseudo-merohedral twinning, common in monoclinic crystal systems .

Q. How can reaction regioselectivity be controlled during derivatization?

Substituent electronic effects dictate regioselectivity. For example, electrophilic substitution at the 4-propoxyphenyl ring is favored at the para position due to electron-donating propoxy groups. Kinetic studies (e.g., time-resolved NMR) under varying temperatures (25–80°C) and catalysts (e.g., FeCl3 vs. AlCl3) can optimize selectivity for functionalization (e.g., bromination or nitration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.